molecular formula C16H19N3O3 B2845406 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 922078-26-0

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Katalognummer B2845406
CAS-Nummer: 922078-26-0
Molekulargewicht: 301.346
InChI-Schlüssel: SNNAZAQNQSLDFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The compound is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

Oxadiazole derivatives are synthesized through various methods. For instance, N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide, urea, and substituted benzenesulfonamide derivatives were developed by Kavitha et al . The anticancer activity of these synthesized derivatives was evaluated against different cancer cell lines like HeLa and MCF-7 using cisplatin as a reference standard .

Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Potential

Compounds incorporating the 1,3,4-oxadiazole moiety, including derivatives similar to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide, have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, certain derivatives have demonstrated moderate inhibitory effects across various assays, indicating their potential as pharmacological agents with diverse therapeutic applications (Faheem, 2018).

Antimicrobial and Cytotoxicity Studies

Novel oxadiazole derivatives have been synthesized and assessed for their antimicrobial activity and cytotoxicity. Studies have shown that these compounds exhibit significant antimicrobial activities against a range of bacteria and fungi, alongside varying degrees of cytotoxicity against NIH/3T3 cells, which underscores their potential in developing new antimicrobial agents with specific cytotoxic profiles (Kaplancıklı et al., 2012).

Antiepileptic Activity

Research on novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles has explored their anticonvulsant activities. These studies have identified compounds with significant effects in maximal electroshock seizure (MES), subcutaneous pentylenetrtrazole (scPTZ), and subcutaneous strychnine (scSTY) models, highlighting the oxadiazole ring's importance in enhancing antiepileptic properties (Rajak et al., 2013).

Dual Inhibitors of Inflammatory Enzymes

Some 1,3,4-oxadiazole derivatives have been identified as dual inhibitors of 5-lipoxygenase (LO) and cyclooxygenase (CO), showing significant oral activity in rat models of inflammation without causing ulceration. This suggests their potential as safer anti-inflammatory agents (Mullican et al., 1993).

Anticancer Activity

Oxadiazole derivatives have also been evaluated for their anticancer properties, with some showing significant activity against human lung cancer cell lines. This highlights the potential of oxadiazole compounds in the development of novel anticancer therapies (Panchal et al., 2020).

Eigenschaften

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-14(11-21-13-9-5-2-6-10-13)17-16-19-18-15(22-16)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNAZAQNQSLDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.